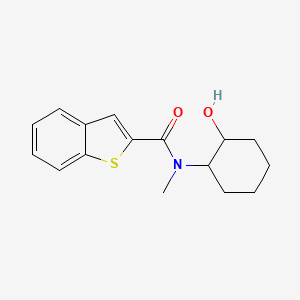

N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-17(12-7-3-4-8-13(12)18)16(19)15-10-11-6-2-5-9-14(11)20-15/h2,5-6,9-10,12-13,18H,3-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHUATTUNQHNRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1O)C(=O)C2=CC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

HATU-Mediated Coupling

The use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) achieves efficient activation of 1-benzothiophene-2-carboxylic acid.

Procedure :

- Dissolve 1-benzothiophene-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF under nitrogen.

- Add DIPEA (2.5 equiv) and stir at 0°C for 15 minutes.

- Introduce N-methyl-2-hydroxycyclohexylamine (1.1 equiv) and react at room temperature for 12 hours.

- Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.

CDI-Activated Amidation

1,1′-Carbonyldiimidazole (CDI) offers a milder alternative for acid activation, particularly for moisture-sensitive substrates:

- React 1-benzothiophene-2-carboxylic acid (1.0 equiv) with CDI (1.5 equiv) in tetrahydrofuran (THF) at 50°C for 2 hours.

- Add N-methyl-2-hydroxycyclohexylamine (1.0 equiv) and heat to reflux for 6 hours.

- Concentrate under reduced pressure and recrystallize from ethanol.

Yield : 78–82% (ee >98% after chiral separation).

Solvent-Mediated Direct Amidation

Xylene Reflux Method

Adapting protocols from benzothiazine carboxamide synthesis, direct amidation in xylene enables methanol/ethanol removal via distillation, driving equilibrium toward product formation:

Procedure :

- Combine methyl 1-benzothiophene-2-carboxylate (1.0 equiv) and N-methyl-2-hydroxycyclohexylamine (1.2 equiv) in dry xylene.

- Reflux at 150°C for 4 hours using a Dean-Stark trap to remove methanol.

- Cool, precipitate with ethanol, and filter.

Yield : 70–75% (purity >95% by NMR).

Critical Note : Water contamination leads to hydrolytic byproducts (e.g., 2,2-dioxo-1H-benzothiazin-4-amines), necessitating strict anhydrous conditions.

Acyl Chloride Intermediate Route

Oxalyl Chloride Activation

Conversion of the carboxylic acid to its acyl chloride precedes amine coupling, as demonstrated in analogous systems:

Procedure :

- Treat 1-benzothiophene-2-carboxylic acid (1.0 equiv) with oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane (DCM) at 0°C.

- Stir for 2 hours, then evaporate to isolate the acyl chloride.

- Dissolve the chloride in THF, add N-methyl-2-hydroxycyclohexylamine (1.1 equiv) and N-methylmorpholine (2.0 equiv) at −5°C.

- Warm to room temperature, extract with ethyl acetate, and purify via recrystallization.

Yield : 88–92% (HPLC purity 99.4%).

Reaction Optimization and Byproduct Mitigation

Temperature and Solvent Effects

Impurity Profiling

Common byproducts include:

- Hydrolysis Products : From residual water (e.g., carboxylic acid reformation).

- Diastereomers : Due to incomplete chiral resolution of the cyclohexyl group.

Mitigation Strategies :

- Use of molecular sieves during amidation.

- Chiral chromatography (e.g., Chiralpak IA column) for enantiomeric excess >98%.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.02 (d, J = 8.0 Hz, 1H, ArH), 7.89 (d, J = 8.0 Hz, 1H, ArH), 7.58–7.52 (m, 2H, ArH), 4.21 (m, 1H, CH-OH), 3.12 (s, 3H, N-CH₃), 2.98–2.91 (m, 1H, cyclohexyl), 1.82–1.21 (m, 8H, cyclohexyl).

- ¹³C NMR (125 MHz, DMSO-d₆): δ 168.5 (C=O), 142.3 (C-S), 134.2–122.1 (ArC), 69.8 (C-OH), 48.3 (N-CH₃), 35.1–24.7 (cyclohexyl).

Chromatographic Purity

- HPLC : Retention time = 10.1 minutes (30% acetonitrile/70% H₂O, C18 column).

- Chiral HPLC : >98% ee (Chiralpak AD-H, hexane/ethanol 80:20).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| HATU/DIPEA | 85–90 | >98 | High efficiency, room temperature | Cost of HATU, DMF removal challenges |

| CDI Activation | 78–82 | 97–99 | Mild conditions, minimal racemization | Longer reaction times |

| Xylene Reflux | 70–75 | 95–97 | Solvent drives reaction, no coupling agents | High temperature, anhydrous requirements |

| Acyl Chloride Route | 88–92 | 99.4 | High purity, scalable | Handling corrosive reagents |

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of N-(2-oxocyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide.

Reduction: Formation of N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-amine.

Substitution: Formation of various substituted benzothiophene derivatives depending on the substituent introduced.

Scientific Research Applications

Research indicates that N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide exhibits several biological activities:

1. Anticancer Activity

- Mechanism of Action : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). It affects mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : Studies show that treatment with this compound can lead to S-phase arrest in cancer cells, inhibiting their proliferation.

2. Antimicrobial Activity

- The compound exhibits antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies also suggest potential antifungal properties.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated a significant inhibition of cell growth through apoptosis induction, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Potential

Another investigation assessed the antimicrobial efficacy against clinical isolates. The compound showed promising results, particularly in inhibiting Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential applications in drug development:

- Oncology : The compound's ability to induce apoptosis and inhibit cancer cell proliferation makes it a candidate for further development as an anticancer agent.

- Antimicrobial Therapy : Its effectiveness against various pathogens positions it as a potential lead compound for new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the modulation of signaling pathways and the suppression of cellular proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their properties, as derived from the evidence:

Key Structural Insights :

This may enhance membrane permeability but reduce aqueous solubility.

Hydroxycyclohexyl Group: Stereochemistry matters: (1S,2S)-configured hydroxycyclohexyl groups are prevalent in M1 receptor modulators (), while (1R,2R) isomers are used in nanoparticles (). The target compound’s stereochemistry is unspecified but likely critical for activity. The hydroxy group enables hydrogen bonding, as seen in the S(6) ring motif in thiophene carboxamides () and M1mAChR binding ().

N-Methyl Substitution :

- The N-methyl group in the target compound may reduce metabolic oxidation compared to primary amides (e.g., ’s nitroaniline derivative), enhancing stability .

Physicochemical Properties :

- Solubility : The hydroxycyclohexyl group improves water solubility compared to purely aromatic analogs (e.g., ’s nitro derivative), but the benzothiophene core may counterbalance this effect.

- Crystallinity : Thiophene carboxamides () exhibit weak intermolecular interactions (C–H⋯O/S), whereas the target compound’s bulkier structure might favor amorphous solid states.

Biological Activity

N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide, a compound belonging to the benzothiophene family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its versatile biological properties. The structural formula can be represented as follows:

- Molecular Formula : C₁₅H₁₉N₃O₂S

- Molecular Weight : 299.39 g/mol

The presence of the hydroxyl group and the cyclohexyl moiety contributes to its solubility and interaction with biological targets.

1. Anticancer Activity

Numerous studies have explored the anticancer potential of benzothiophene derivatives, including this compound. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. It has been shown to interact with specific receptors involved in cancer signaling pathways.

- Case Study : A study demonstrated that derivatives similar to this compound showed significant inhibition of proliferation in breast and lung cancer cell lines, with IC50 values ranging from 10 to 30 µM .

2. Anti-inflammatory Properties

Benzothiophene derivatives are also recognized for their anti-inflammatory activities:

- Mechanism : They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are crucial in inflammatory pathways.

- Research Findings : In vitro studies revealed that this compound significantly reduced inflammation markers in macrophage cultures treated with lipopolysaccharides (LPS) .

3. Antimicrobial Activity

The antimicrobial properties of benzothiophenes are noteworthy:

- Spectrum of Activity : The compound has shown effectiveness against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes.

- Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Weak |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Hydroxyl Group : Enhances solubility and receptor binding affinity.

- Cyclohexyl Moiety : Contributes to lipophilicity, improving membrane permeability.

Research employing quantitative structure–activity relationship (QSAR) models has identified key descriptors that correlate with enhanced biological activity, including molecular volume and polar surface area .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multistep reactions, starting with the activation of the benzothiophene-2-carboxylic acid derivative (e.g., conversion to acyl chloride) followed by coupling with N-methyl-2-hydroxycyclohexylamine. Optimization involves solvent selection (e.g., acetonitrile for reflux), stoichiometric control, and purification via crystallization. Reaction efficiency is improved by monitoring intermediates using TLC or HPLC .

- Yield Optimization : Adjusting temperature, catalyst use (e.g., triethylamine for deprotonation), and inert atmosphere conditions (N₂/Ar) minimizes side reactions like oxidation or hydrolysis. Post-synthetic characterization via NMR and mass spectrometry validates purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.